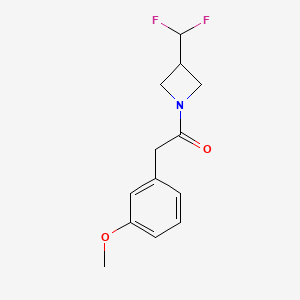
1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-methoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-methoxyphenyl)ethanone, also known as DAAE, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DAAE belongs to the class of compounds known as azetidinones, which have been found to possess a wide range of biological activities. In
作用机制
The exact mechanism of action of 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-methoxyphenyl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Some of the signaling pathways that have been implicated in the biological activities of this compound include the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects in cells and animals. Some of the effects that have been reported include:
1. Induction of apoptosis: this compound has been found to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the process of programmed cell death.
2. Inhibition of cell proliferation: this compound has been found to inhibit the growth of cancer cells by arresting them in the G1 phase of the cell cycle.
3. Disruption of cell membrane: this compound has been shown to disrupt the cell membrane of microorganisms, leading to their death.
实验室实验的优点和局限性
One of the main advantages of using 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-methoxyphenyl)ethanone in lab experiments is its wide range of biological activities. This compound has been found to possess anticancer, antimicrobial, and anti-inflammatory activity, making it a versatile compound for studying various biological processes. However, one of the limitations of using this compound is its low yield during synthesis, which can make it difficult to obtain large quantities of the compound for experiments.
未来方向
There are several future directions for research on 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-methoxyphenyl)ethanone. Some of these include:
1. Investigation of the mechanism of action: Further studies are needed to elucidate the exact mechanism of action of this compound in cells and animals.
2. Optimization of synthesis method: Efforts should be made to optimize the synthesis method of this compound to increase the yield of the compound.
3. In vivo studies: More in vivo studies are needed to investigate the efficacy and safety of this compound as a therapeutic agent.
4. Combination therapy: The potential of combining this compound with other therapeutic agents for enhanced efficacy should be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been found to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory activity. Further research is needed to fully understand the mechanism of action of this compound and to investigate its potential as a therapeutic agent.
合成方法
The synthesis of 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-methoxyphenyl)ethanone involves the reaction of 3-(difluoromethyl)azetidin-1-amine with 3-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography. The yield of this compound is typically around 50%.
科学研究应用
1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-methoxyphenyl)ethanone has been found to possess a wide range of biological activities and has been investigated for its potential as a therapeutic agent. Some of the areas of research where this compound has been studied include:
1. Anticancer activity: this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has been suggested that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells.
2. Antimicrobial activity: this compound has been shown to possess antimicrobial activity against various bacterial and fungal strains. It has been suggested that this compound exerts its antimicrobial activity by disrupting the cell membrane of microorganisms.
3. Anti-inflammatory activity: this compound has been found to possess anti-inflammatory activity in animal models of inflammation. It has been suggested that this compound exerts its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
1-[3-(difluoromethyl)azetidin-1-yl]-2-(3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c1-18-11-4-2-3-9(5-11)6-12(17)16-7-10(8-16)13(14)15/h2-5,10,13H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIBTZMCBJUTJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CC(C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(Tert-butoxy)carbonyl][(pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B2447236.png)
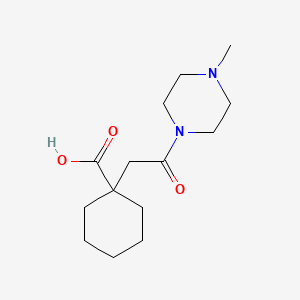
![5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-3-thiophen-3-ylpyrazole](/img/structure/B2447239.png)

![3-Bromo-2-cyclopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2447243.png)
![[(2-Phenylethyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2447244.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide](/img/structure/B2447245.png)
![methyl 4-{2-cyano-2-[(2-methylphenyl)carbamoyl]eth-1-en-1-yl}-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2447246.png)
![N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide](/img/structure/B2447247.png)
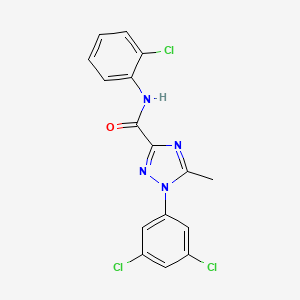
![cyclopropyl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2447253.png)
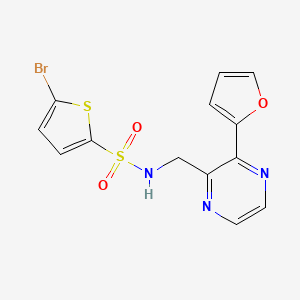
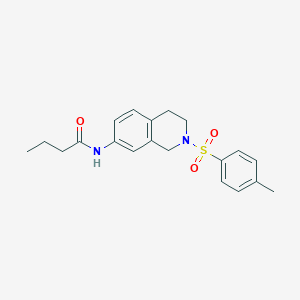
![8-(2-aminophenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2447257.png)